Spiro[2.7]decane-1-carboxylic Acid
Description
Spiro[2.7]decane-1-carboxylic acid (CAS: 680619-39-0) is a bicyclic carboxylic acid characterized by a spirocyclic framework where two cycloalkane rings share a single carbon atom (the spiro center). Its structure comprises a seven-membered ring fused with a two-membered ring, creating significant steric hindrance and conformational rigidity. This compound is primarily utilized in pharmaceutical and materials science research due to its unique stereoelectronic properties, which influence reactivity and molecular interactions. Commercial suppliers list it under synonyms such as starbld0040404 and SCHEMBL1634171, with applications in ligand design and chiral synthesis .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
spiro[2.7]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-8-11(9)6-4-2-1-3-5-7-11/h9H,1-8H2,(H,12,13) |
InChI Key |
NKXDXWMYHLNMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CC2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Azaspiro[4.5]decane-1-carboxylic Acid Derivatives
- Structure : Incorporates a nitrogen atom in the six-membered ring (7-azaspiro[4.5]decane framework), altering electronic properties and hydrogen-bonding capacity.
- Synthesis: Prepared via a seven-step route starting from ethyl cyclopentanonecarboxylate, involving nitrile hydrolysis under acidic conditions (e.g., HCl reflux) and purification via sequential solvent extraction .
- Properties: Elemental Composition: C₁₇H₂₃NO₂·H₂O (calculated: C, 70.07; H, 8.65; N, 4.81) .
Spiro[4.5]decane-8-carboxylic Acid (CAS: 19027-23-7)
- Structure : Features a [4.5] spiro system instead of [2.7], leading to distinct ring strain and solubility profiles.
- Synthesis: Not explicitly detailed in the evidence, but analogous methods involving β-ketoester cyclization (e.g., I₂–PPh₃-mediated spirocyclization) may apply .
- Applications : Used in ion-pair chromatography and as intermediates in bioactive molecule synthesis .
Adamantane-1-carboxylic Acid (CAS: 828-51-3)
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
- Structure : Aromatic heterocycle with chlorine and methyl substituents, enabling π-π stacking and halogen bonding.
- Applications : Building block for kinase inhibitors and agrochemicals .
Reaction and Spectroscopic Comparisons
Spectroscopic Behavior
- Fragmentation Patterns : Spiro[2.7]decane derivatives may fragment at the spiro junction under EIMS, similar to spiro 1,3-benzoxazines (e.g., loss of ArN₂CO/ArN₂CO₂ groups) .
- NMR Profiles : Spiro compounds exhibit distinct coupling patterns due to restricted rotation, as seen in 7-azaspiro[4.5]decane derivatives (e.g., split signals for axial/equatorial protons) .
Comparative Data Table
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